
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive chlorinating agents and the potential for hazardous by-products.
化学反応の分析
Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 |
InChIキー |
LWPSVWMMZMMJHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


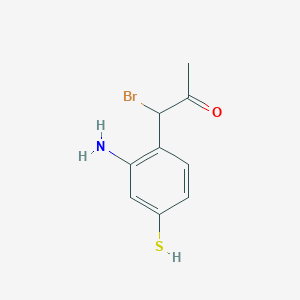

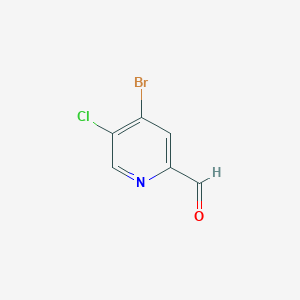
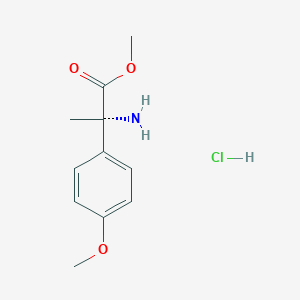

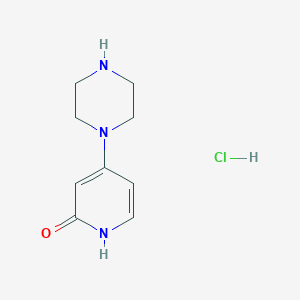
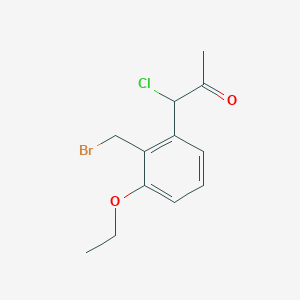
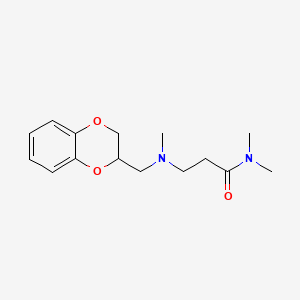
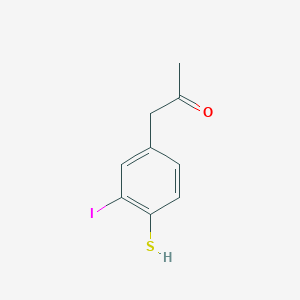
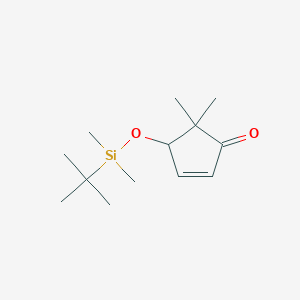
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
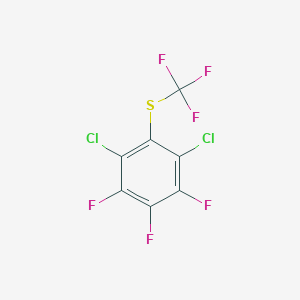
![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)

